molecular formula C11H16BrNO B1468695 3-Bromo-4-isobutoxybenzylamine CAS No. 1505641-75-7

3-Bromo-4-isobutoxybenzylamine

Cat. No. B1468695
CAS RN: 1505641-75-7
M. Wt: 258.15 g/mol
InChI Key: DEUNBVNQUXZBSZ-UHFFFAOYSA-N
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Description

3-Bromo-4-isobutoxybenzylamine (BIBA) is a widely used synthetic organic compound that is used in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a sweet, pungent odor. BIBA is a versatile reagent with a wide range of applications in synthetic and analytical chemistry, including reactions involving nucleophilic substitution, radical addition, and cyclization. Additionally, BIBA has been used for the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Enzyme Inhibition Studies :

    • Compounds structurally related to 3-Bromo-4-isobutoxybenzylamine have been found effective in inhibiting various enzymes. For example, novel 4-phenylbutenone derivatives, including bromophenols similar to 3-Bromo-4-isobutoxybenzylamine, demonstrated significant inhibition of carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes (Bayrak et al., 2017).
  • Photodynamic Therapy :

    • Zinc phthalocyanine derivatives substituted with bromophenol groups (related to 3-Bromo-4-isobutoxybenzylamine) have been studied for their potential in photodynamic therapy for cancer treatment, highlighting their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
  • Antitumor Activity :

    • Certain derivatives of 3-Bromo-4-isobutoxybenzylamine have been synthesized and evaluated for their in vitro antitumor activity. Specifically, a study found that a novel 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole exhibited promising therapeutic potential against cancer cell proliferation (Murali et al., 2017).
  • Antioxidant Properties :

    • Nitrogen-containing bromophenols, structurally related to 3-Bromo-4-isobutoxybenzylamine, isolated from marine algae have shown potent scavenging activity against radicals. These compounds may have potential applications as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).
  • Chemical Synthesis and Reactivity :

    • 3-Bromo-4-isobutoxybenzylamine and its analogs have been utilized in various chemical synthesis processes. For instance, they have been involved in the formation of carbon-carbon bonds in orthopalladated dibenzylamine complexes, demonstrating their utility in complex organic synthesis (Vicente et al., 1999).
  • Biological Organic Acid Analysis :

    • Derivatives of 3-Bromo-4-isobutoxybenzylamine have been developed as derivatization reagents for high-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis of biological organic acids, showing potential in biochemical and clinical research (Marquis et al., 2017).

properties

IUPAC Name

[3-bromo-4-(2-methylpropoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUNBVNQUXZBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-isobutoxybenzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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